Ethyl 2-[(4-methoxyphenyl)amino]acetate
Overview
Description
Ethyl 2-[(4-methoxyphenyl)amino]acetate is an organic compound with the molecular formula C11H15NO3 . It is also known by other names such as Ethyl p-Anisidinoacetate, Ethyl N-(4-Methoxyphenyl)glycinate, and N-(4-Methoxyphenyl)glycine ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate involves the reaction of ethyl 2-((4-methoxyphenyl)amino)acetate with chloroacetone in the presence of K2CO3 in anhydrous acetonitrile .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-methoxyphenyl)amino]acetate can be represented by the InChI code:InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3
. This indicates that the compound has one nitrogen atom, three oxygen atoms, and a methoxy group attached to a phenyl ring. Physical And Chemical Properties Analysis
Ethyl 2-[(4-methoxyphenyl)amino]acetate has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 47.6 Ų .Scientific Research Applications
Synthesis of Novel Compounds : Ethyl 2-[(4-methoxyphenyl)amino]acetate is used in the synthesis of new chemical entities. For example, it is involved in the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, which have potential pharmaceutical applications (Mohamed, 2021).
Organocatalysis : It's utilized in the List-Barbas-Mannich reaction catalyzed by modularly designed organocatalysts, producing γ-oxo-α-amino acid derivatives. This highlights its role in facilitating complex chemical reactions (Perera et al., 2013).
Antimicrobial Activity : Derivatives of Ethyl 2-[(4-methoxyphenyl)amino]acetate, such as certain triazol-3-one derivatives, have been evaluated for antimicrobial activity, showing potential in medical applications (Fandaklı et al., 2012).
Solubility and Thermodynamics Studies : Its solubility in different organic solvents has been extensively studied, providing essential data for its purification and crystallization processes, which are critical in pharmaceutical manufacturing (Han et al., 2016).
Tumor Cell Selectivity : Certain derivatives, like 5-alkyl-2-amino-3-methylcarboxylate thiophenes, exhibit pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in cancer therapy (Thomas et al., 2017).
Protein Tyrosine Phosphatase Inhibition : Derivatives like 2-(4-methoxyphenyl) ethyl] acetamide have shown inhibitory activity against Protein Tyrosine Phosphatase 1B, a target for antidiabetic drugs (Saxena et al., 2009).
Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives have been synthesized and evaluated for their efficiency in inhibiting corrosion of metals, demonstrating industrial applications (Djenane et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJRPKDPYLAMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426051 | |
Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methoxyphenyl)amino]acetate | |
CAS RN |
50845-77-7 | |
Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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